molecular formula C12H19ClN2O2S B2961827 Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride CAS No. 2248363-11-1

Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride

Cat. No.: B2961827
CAS No.: 2248363-11-1
M. Wt: 290.81
InChI Key: YYRQVESFEJXLAT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate hydrochloride is a thiazole derivative characterized by:

  • A thiazole core substituted with a methyl group at position 2.
  • A pyrrolidin-3-ylmethyl moiety at position 2, introducing a cyclic amine group.
  • An ethyl ester at position 5, enhancing lipophilicity.
  • A hydrochloride salt, improving aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-3-16-12(15)11-8(2)14-10(17-11)6-9-4-5-13-7-9;/h9,13H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRQVESFEJXLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CC2CCNC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of ethyl 4-methyl-1,3-thiazole-5-carboxylate with a suitable pyrrolidine derivative under specific reaction conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive compound with various biological activities.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Classification

Thiazole derivatives are highly tunable, with substituents influencing physicochemical properties and biological activity. Key analogs include:

A. Pyrrolidine/Pyrrolidinylmethyl Derivatives
  • Target Compound : The pyrrolidin-3-ylmethyl group introduces a secondary amine, enabling hydrogen bonding and salt formation (hydrochloride).
  • SLB112216818 [(R)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride]: A benzooxazole analog with a pyrrolidinylmethyl group, highlighting the role of cyclic amines in enhancing target binding (e.g., Spns2-dependent S1P transport inhibition) .
B. Aromatic Substituents
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9): Features a lipophilic trifluoromethylphenyl group (MW 315.31 g/mol), favoring membrane permeability .
  • Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate (CAS 54001-10-4, MW 261.34 g/mol): A 3-methylphenyl substituent offers moderate steric bulk and hydrophobicity (logP ~3.6) .
C. Amine/Amino Substituents
  • Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride (CAS 1269152-25-1, MW 236.72 g/mol): A primary amine substituent increases polarity, with hydrochloride improving solubility .
  • Ethyl 4-methyl-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxylate (MFCD00170397, MW 282.24 g/mol): Trifluoroacetylation enhances metabolic stability but reduces aqueous solubility (logP 3.25) .
D. Heteroaromatic Substituents

Physicochemical Properties and Trends

Table 1: Comparative Molecular Data

Compound (CAS or Identifier) Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrrolidin-3-ylmethyl Not explicitly provided Hydrochloride salt enhances solubility
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (175277-03-9) 4-Trifluoromethylphenyl 315.31 High lipophilicity (logP >4)
Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate (54001-10-4) 3-Methylphenyl 261.34 Moderate hydrophobicity (logP 3.6)
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride (1269152-25-1) Methylamino 236.72 Polar, water-soluble (hydrochloride)

Key Observations :

  • Lipophilicity: Aromatic substituents (e.g., trifluoromethylphenyl) increase logP, whereas amine groups (e.g., pyrrolidinylmethyl, methylamino) reduce it.
  • Solubility : Hydrochloride salts (target compound, CAS 1269152-25-1) improve aqueous solubility, critical for drug formulation.
  • Steric Effects : Bulky substituents (e.g., pyridine in ) may hinder synthetic accessibility but enhance target specificity.

Biological Activity

Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate; hydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's chemical formula is C11H16N2O2SC_{11}H_{16}N_2O_2S, with a molecular weight of approximately 240.33 g/mol. It is classified as a hydrochloride salt, which may enhance its solubility and bioavailability.

PropertyValue
Chemical FormulaC11H16N2O2SC_{11}H_{16}N_2O_2S
Molecular Weight240.33 g/mol
CAS Number950269-69-9
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate; hydrochloride has shown potential against various bacterial strains. A study demonstrated that derivatives containing thiazole rings possess the ability to inhibit the growth of gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anti-inflammatory Activity

Thiazole compounds are also noted for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies have indicated that thiazole derivatives can act as inhibitors of key enzymes involved in tumor growth and metastasis. For instance, compounds related to this class have been explored for their ability to inhibit kinases associated with cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of several thiazole derivatives, including the hydrochloride form of ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects of thiazole derivatives in a murine model of arthritis. Treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use as an anti-inflammatory agent .

Pharmacological Studies

Recent pharmacological studies have highlighted the following findings regarding ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate; hydrochloride:

  • Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain signaling pathways.
  • Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains .

Q & A

Q. What are the established synthesis routes for Ethyl 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylate hydrochloride?

The compound is synthesized via a Hantzsch thiazole cyclization reaction. A typical method involves reacting asymmetrical thioureas with α-haloketones or esters (e.g., 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate) in ethanol under reflux. The hydrochloride salt is formed by neutralizing the product with HCl . Key steps include purification via recrystallization (ethanol or methanol) and characterization using NMR, IR, and mass spectrometry to confirm regiochemistry and salt formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies substituents on the thiazole ring (e.g., pyrrolidin-3-ylmethyl group) and confirms salt formation via protonation of the pyrrolidine nitrogen .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrochloride salt signatures (N-H stretches at ~2500-3000 cm⁻¹) .
  • Mass Spectrometry (EI) : Validates molecular weight and fragmentation patterns (e.g., loss of ethyl or pyrrolidine groups) .

Q. What are the solubility properties of this compound in common solvents?

The hydrochloride salt is highly soluble in polar solvents like water, dimethylformamide, and methanol but poorly soluble in ethyl acetate or hexane. Solubility data for analogous thiazole derivatives suggest ~0.97 g/L in water at 25°C, with adjustments possible using co-solvents like ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test bases (e.g., K2CO3) to enhance cyclization efficiency during Hantzsch reactions .
  • Temperature Control : Lower reflux temperatures (e.g., 70°C) may reduce side reactions like ester hydrolysis.
  • Purification : Use column chromatography (silica gel, CH2Cl2:MeOH gradient) for intermediates, followed by recrystallization for final products .

Q. How to address discrepancies in observed vs. calculated spectral data?

  • Dynamic NMR Studies : Resolve rotational isomerism in the pyrrolidin-3-ylmethyl group, which may cause split signals in 1H NMR .
  • X-ray Crystallography : Use SHELXL for crystal structure refinement to confirm stereochemistry and salt formation. SHELX programs are robust for small-molecule refinement, even with twinned data .

Q. What strategies validate the compound's biological activity in vitro?

  • Enzyme Assays : Screen against targets like S1P transporters (Spns2) using competitive binding assays with fluorescent probes (e.g., SLB112216818, a structurally related compound) .
  • Cellular Uptake Studies : Use HPLC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293) pretreated with inhibitors to assess transport mechanisms .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data between experimental and computational predictions?

  • Experimental Reassessment : Measure solubility via gravimetric analysis in controlled conditions (25°C, pH 7.4 buffer).
  • Computational Adjustments : Recalculate logP using software like ACD/Labs, accounting for hydrochloride salt effects (e.g., increased polarity) .

Q. Why might HPLC purity assays differ from NMR integration results?

  • Impurity Identification : Use LC-MS to detect non-UV-active impurities (e.g., inorganic salts).
  • NMR Relaxation Delays : Increase D1 values to ensure complete relaxation of proton signals, avoiding integration errors .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight315.31 g/mol
Melting Point87–89°C (decomposes)
Solubility (H2O, 25°C)0.97 g/L (analogous compound)
logP (Predicted)2.1 (neutral form)

Q. Table 2. Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature70°C (reflux)↑ Yield by 15%
BaseK2CO3 (2.5 equiv)↑ Purity
SolventEthanol↓ Side Products

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